molecular formula C13H10IN B1593684 7-Iodo-9h-fluoren-2-amine CAS No. 34172-48-0

7-Iodo-9h-fluoren-2-amine

Cat. No.: B1593684
CAS No.: 34172-48-0
M. Wt: 307.13 g/mol
InChI Key: GVLJBTZWZXVFDV-UHFFFAOYSA-N
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Description

7-Iodo-9H-fluoren-2-amine is an aromatic amine derivative of fluorene, characterized by the presence of an iodine atom at the 7th position and an amino group at the 2nd position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-9H-fluoren-2-amine typically involves the iodination of 9H-fluoren-2-amine. One common method includes the reaction of 9H-fluoren-2-amine with iodine in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-9H-fluoren-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted fluorenes depending on the nucleophile used.

    Oxidation Products: Nitro or nitroso derivatives of this compound.

    Reduction Products: Different amine derivatives with altered functional groups.

Scientific Research Applications

7-Iodo-9H-fluoren-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of fluorene-based materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

Mechanism of Action

The mechanism of action of 7-Iodo-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The iodine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluoren-2-amine: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

    2-Aminofluorene: Similar structure but without the iodine atom, leading to different chemical and biological properties.

    7-Bromo-9H-fluoren-2-amine: Similar to 7-Iodo-9H-fluoren-2-amine but with a bromine atom instead of iodine, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. The iodine atom also influences the compound’s electronic properties, making it suitable for specific applications in optoelectronics and material science.

Properties

IUPAC Name

7-iodo-9H-fluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLJBTZWZXVFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293566
Record name 7-iodo-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34172-48-0
Record name NSC90702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-iodo-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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